molecular formula C9H15ClF3N B2921691 [4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride CAS No. 2361635-16-5

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride

Cat. No. B2921691
CAS RN: 2361635-16-5
M. Wt: 229.67
InChI Key: HBDRITJRQFWSJA-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 22189-91-9 . It has a molecular weight of 229.67 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride” is C9H14F3N . The InChI Code is 1S/C9H13F3O/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h13H,1-6H2 .


Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride” is a powder at room temperature . It has a molecular weight of 229.67 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Tetrahydro-β-carbolines : Research demonstrates the formation of 1,1-disubstituted 1,2,3,4-tetrahydro-β-carbolines through the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, indicating a method for synthesizing β-carboline derivatives, which are of interest due to their diverse biological activities (Kirkpatrick & MacLaren, 1983).

  • Novel Bicyclic Compounds : A study on the novel bicyclic compound Wy-45,030 reveals its neurochemical profile predictive of antidepressant activity, showing how similar bicyclic structures might possess significant therapeutic potential without the side effects common to traditional therapies (Muth et al., 1986).

  • Versatile Mediators in Organic Chemistry : The use of Selectfluor F-TEDA-BF4, a compound structurally related to the subject chemical, in various functionalizations of organic compounds, underscores the versatility of bicyclic structures in enhancing reactions across organic chemistry (Stavber & Zupan, 2005).

Biological and Pharmacological Potential

  • Biologically Active Polycycloalkanes : A study on 4-homoisotwistane derivatives, a structure related to the bicyclic core of the query compound, highlights the antiviral activities of these compounds, suggesting the potential biological applications of structurally similar bicyclic compounds (Aigami et al., 1976).

  • Tryptase Inhibitors : Research into β-tryptase inhibitors using bicyclic structures indicates the ability of such compounds to bridge adjacent active sites, leading to the development of bivalent drugs in small molecule form, which could have implications for treating conditions involving serine proteases (Giardina et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of EN300-7431820 are currently unknown. The compound’s name suggests it may contain a trifluoromethyl group , which is commonly found in many pharmaceuticals . .

Mode of Action

Generally, compounds with a trifluoromethyl group can interact with their targets in various ways, such as blocking the reuptake of neurotransmitters . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Biochemical pathways involve complex interactions between various molecules, and the impact of a specific compound depends on its precise mode of action .

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stabilityFactors such as temperature, ph, and the presence of other molecules can significantly influence a compound’s activity .

properties

IUPAC Name

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8;/h1-6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDRITJRQFWSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride

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